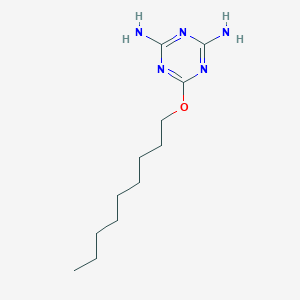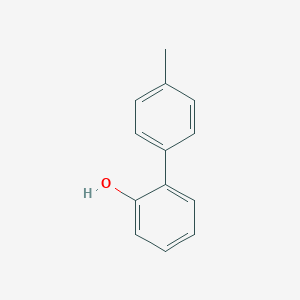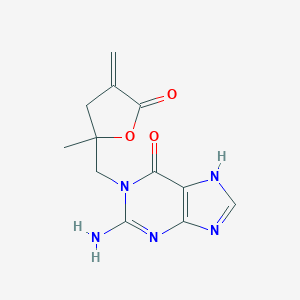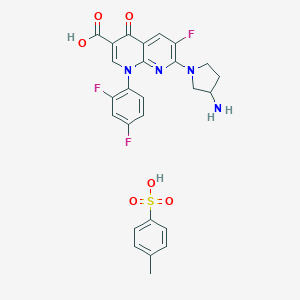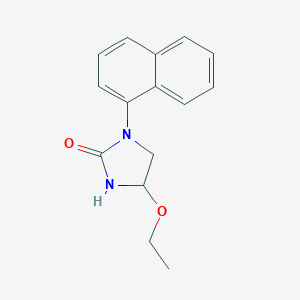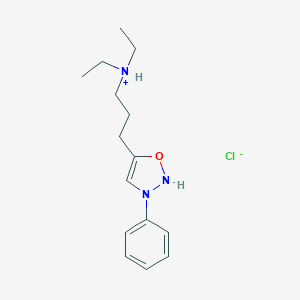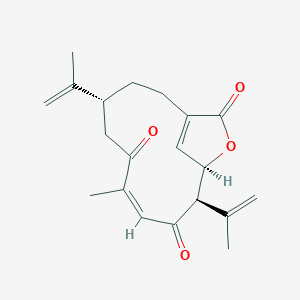
Gersemolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gersemolide is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a sesquiterpene lactone that is isolated from the roots of the medicinal plant, Siegesbeckia orientalis. Gersemolide has been found to possess anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Genetically Engineered Crop Safety :
- Overview : This paper discusses the safety of genetically engineered (GE) crops, a major achievement in biotechnology over the past 30 years (Nicolia, Manzo, Veronesi, & Rosellini, 2014).
- Key Point : The research emphasizes the importance of safety in the adoption of GE crops and the extensive scientific work conducted in this area.
Drug Resistance in Cancer :
- Overview : This paper focuses on the molecular mechanisms responsible for drug resistance in cancer, discussing progress in clinical applications (Yagüe & Raguz, 2005).
- Key Point : It highlights the challenges and advancements in understanding drug resistance, a crucial aspect in medical research and treatment strategies.
PET and Drug Research and Development :
- Overview : This study explores the use of PET (Positron Emission Tomography) in assessing the properties of drugs and substances, highlighting its role in drug development (Fowler, Volkow, Wang, Ding, & Dewey, 1999).
- Key Point : PET provides a valuable tool for understanding pharmacokinetics and pharmacodynamics, essential in the process of drug development.
Drug Discovery A Historical Perspective
:
- Overview : This paper gives a historical overview of drug research, emphasizing the role of molecular biology and genomic sciences in the evolution of drug discovery (Drews, 2000).
- Key Point : It discusses the increasing complexity of drug research and the emerging role of biotech companies in bridging the gap between academia and the pharmaceutical industry.
Limitations of Animal Studies for Predicting Toxicity in Clinical Trials :
- Overview : This review addresses the limitations of using animal models in predicting human toxicity in pharmaceutical development, advocating for alternative methods (Norman, 2019).
- Key Point : It emphasizes the need for more accurate and ethical approaches in pharmaceutical testing, reflecting the evolving landscape of scientific research ethics.
Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications :
- Overview : This paper explores the immunomodulatory activities of macrolides, a class of antibiotics, and their clinical applications in treating various inflammatory conditions (Kanoh & Rubin, 2010).
- Key Point : It highlights the polymodal nature of these drugs and their potential in modulating immune responses.
Propriétés
Numéro CAS |
106231-28-1 |
|---|---|
Nom du produit |
Gersemolide |
Formule moléculaire |
C20H24O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(4R,7Z,10R,11R)-7-methyl-4,10-bis(prop-1-en-2-yl)-12-oxabicyclo[9.2.1]tetradeca-1(14),7-diene-6,9,13-trione |
InChI |
InChI=1S/C20H24O4/c1-11(2)14-6-7-15-10-18(24-20(15)23)19(12(3)4)17(22)8-13(5)16(21)9-14/h8,10,14,18-19H,1,3,6-7,9H2,2,4-5H3/b13-8-/t14-,18-,19+/m1/s1 |
Clé InChI |
YEBDNBDBHUUVGR-OSGWYAKPSA-N |
SMILES isomérique |
C/C/1=C/C(=O)[C@@H]([C@H]2C=C(CC[C@H](CC1=O)C(=C)C)C(=O)O2)C(=C)C |
SMILES |
CC1=CC(=O)C(C2C=C(CCC(CC1=O)C(=C)C)C(=O)O2)C(=C)C |
SMILES canonique |
CC1=CC(=O)C(C2C=C(CCC(CC1=O)C(=C)C)C(=O)O2)C(=C)C |
Autres numéros CAS |
106231-28-1 |
Synonymes |
Gersemolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



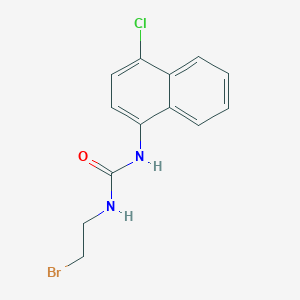
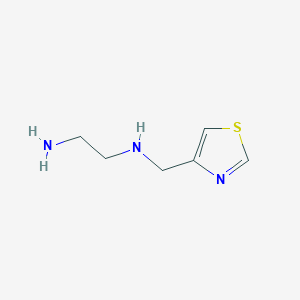

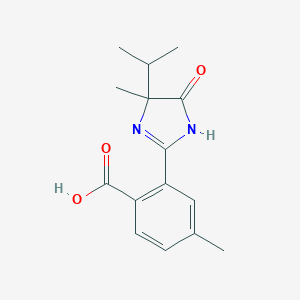
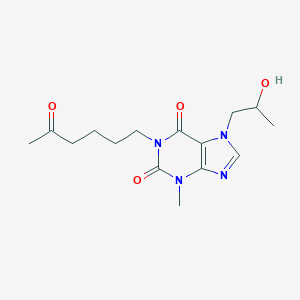
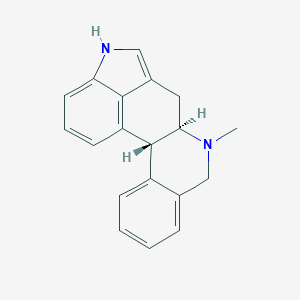
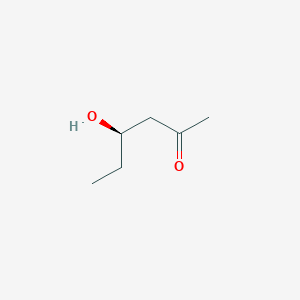
![[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate](/img/structure/B24600.png)
